molecular formula C20H24N6O B10985996 N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10985996
M. Wt: 364.4 g/mol
InChI Key: LVHWGUFCIZAKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a mouthful of a compound, but its structure holds immense significance. Let’s break it down:

    Core Structure: This compound features a hybrid nucleus formed by fusing two pharmaceutically active moietiestriazole and thiadiazine. Specifically, it combines a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric variants exist based on different fusion permutations

Preparation Methods

    Reaction: The synthesis typically involves reacting an appropriate precursor (such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) with the corresponding piperidine derivative.

    Conditions: Refluxing ethanol, often in the presence of a catalytic amount of piperidine, facilitates the reaction.

    Yield: The yield may vary, but optimization is crucial for industrial production

Chemical Reactions Analysis

    Reactivity: N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Specific reagents depend on the desired transformation. For example, oxidative conditions might involve peroxides or metal catalysts.

    Major Products: These reactions yield diverse products, each with unique properties

Scientific Research Applications

This compound finds applications across disciplines:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-phenyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H24N6O/c1-14(2)19-23-22-17-8-9-18(24-26(17)19)25-12-10-15(11-13-25)20(27)21-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,21,27)

InChI Key

LVHWGUFCIZAKLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.